3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol
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Overview
Description
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C10H22O5 It is a derivative of propane-1,2-diol, where the hydroxyl groups are substituted with butoxy and hydroxypropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol typically involves the reaction of 3-butoxy-1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of the 3-butoxy-1,2-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like toluene or dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The butoxy and hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and butoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-Amino-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with an amino group instead of a butoxy group.
3-(3-Methoxy-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.
Properties
CAS No. |
189997-53-3 |
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Molecular Formula |
C10H22O5 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(3-butoxy-2-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H22O5/c1-2-3-4-14-7-10(13)8-15-6-9(12)5-11/h9-13H,2-8H2,1H3 |
InChI Key |
KLQKXYRDMQCNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COCC(CO)O)O |
Origin of Product |
United States |
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